1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Overview
Description
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]-N'-(3-methylphenyl)urea is 339.15829154 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives Synthesis and Applications
Urea derivatives, including compounds structurally related to the specified chemical, have been synthesized through various methods, demonstrating significant scientific interest in their properties and applications. For instance, the Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids, showcasing the versatility of urea derivatives in chemical synthesis (Thalluri, Manne, Dev, & Mandal, 2014). This method is highlighted for its efficiency, mild reaction conditions, and environmental friendliness due to the recyclability of byproducts.
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been explored for their enzyme inhibition capabilities and potential anticancer activities. A study synthesized several urea derivatives and tested them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, finding varied levels of inhibition. Furthermore, certain derivatives exhibited in vitro anticancer activity, indicating the potential of urea derivatives in medicinal chemistry (Mustafa, Perveen, & Khan, 2014).
Agricultural Applications
In agriculture, urea derivatives have been used as additives to improve the efficiency of nitrogen fertilizers and reduce environmental impact. Studies have compared the effects of various urea additives on crop performance and nitrogen loss, demonstrating that certain urea derivatives can enhance crop yield and reduce nitrogen emissions, contributing to more sustainable farming practices (Souza, Rosen, & Venterea, 2019).
Supramolecular Chemistry
In the field of supramolecular chemistry, urea derivatives serve as building blocks for the construction of complex molecular assemblies. Their ability to form hydrogen bonds enables the design of supramolecular polymers and macrocycles with potential applications in materials science and nanotechnology (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).
Properties
IUPAC Name |
1-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11-3-2-4-14(9-11)21-19(25)20-10-22-17(23)15-12-5-6-13(8-7-12)16(15)18(22)24/h2-6,9,12-13,15-16H,7-8,10H2,1H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZRPDZSHGBFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.